molecular formula C18H19ClF2N4O B2657871 2-(2-chloro-6-fluorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034470-81-8

2-(2-chloro-6-fluorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2657871
CAS RN: 2034470-81-8
M. Wt: 380.82
InChI Key: WOGZZDKSXYQUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H19ClF2N4O and its molecular weight is 380.82. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel compounds with structural similarities to the specified chemical have been synthesized and evaluated for their anticancer activities. For instance, fluoro-substituted benzo[b]pyran derivatives demonstrated anticancer activity against human cancer cell lines at low concentrations compared to a reference drug, highlighting the therapeutic potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).

Chemical Properties and Drug Development

  • Research into N-derivatives of chloro and fluoro substituted phenoxyacetamides as potential pesticides showcases the chemical versatility of these compounds and their potential utility in developing new agrochemicals (Olszewska et al., 2011).

Pharmacological Applications

  • The exploration of thrombin inhibitors introduces 2-(2-chloro-6-fluorophenyl)acetamides as potent candidates, highlighting the importance of such compounds in developing new therapeutic agents for blood coagulation disorders (Lee et al., 2007).

Antimicrobial and Antifungal Activities

  • Studies on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives reveal significant antimicrobial activities against pathogenic bacteria and Candida species. The research underscores the potential of such compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Potential in Cognitive Disorders Treatment

  • The discovery of histamine H3 antagonists for treating cognitive disorders and Alzheimer's disease incorporates compounds with structural elements related to the queried chemical. These antagonists are investigated for their role in modulating cognitive processes and have shown promise in preclinical studies for improving cognitive efficacy and potentially offering disease-modifying effects in Alzheimer's disease (Brioni et al., 2011).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF2N4O/c19-15-2-1-3-16(21)14(15)8-17(26)22-9-12-4-6-25(7-5-12)18-23-10-13(20)11-24-18/h1-3,10-12H,4-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGZZDKSXYQUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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